![molecular formula C14H7FN2O B6376050 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% CAS No. 1261924-43-9](/img/structure/B6376050.png)
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% (2C5F95) is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of approximately 115°C. It is a versatile compound that is used in a variety of scientific applications, including synthesis, biochemistry, and pharmacology.
Scientific Research Applications
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% is used in a variety of scientific applications. It is used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in biochemical reactions. It is also used in the synthesis of pharmaceuticals and as a building block for other organic compounds. Additionally, 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% is used in the study of pharmacology, as it is known to interact with certain receptors and enzymes.
Mechanism of Action
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% is known to interact with certain receptors and enzymes in the body. It is thought to act as an agonist of the G-protein coupled receptor, GPR40, which is involved in glucose metabolism. In addition, 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% is thought to act as an antagonist of the enzyme, monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake in cells, suggesting that it may be useful in the treatment of diabetes. Additionally, it has been shown to have anti-inflammatory and analgesic properties. It has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, suggesting that it may be useful in the treatment of depression and anxiety.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is inexpensive and readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with caution. Additionally, it is not water soluble and must be dissolved in an organic solvent before use.
Future Directions
There are a number of potential future directions for research into 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95%. One potential direction is to further explore its potential use in the treatment of diabetes, as well as other metabolic disorders. Additionally, further research could be conducted into its potential use as an antidepressant and anxiolytic. Additionally, more research could be conducted into its potential use as a catalyst in biochemical reactions. Finally, further research could be conducted into its potential use as a building block for other organic compounds.
Synthesis Methods
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95% can be synthesized from 4-cyano-2-fluorophenol and 5-chloro-2-cyano-2-fluorophenol. The reaction is catalyzed by a base, such as sodium hydroxide, and is conducted in an aqueous solution. The reaction proceeds in two steps. First, the 4-cyano-2-fluorophenol is reacted with the 5-chloro-2-cyano-2-fluorophenol in the presence of a base to form 2-Cyano-5-(5-cyano-2-fluorophenyl)phenol, 95%. The reaction is then neutralized with an acid, such as hydrochloric acid, and the product is isolated and purified.
properties
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-4-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-13-4-1-9(7-16)5-12(13)10-2-3-11(8-17)14(18)6-10/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEWYNMJMKEYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684750 |
Source
|
Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(5-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261924-43-9 |
Source
|
Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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